molecular formula C19H30N2O2 B6427381 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 2549055-32-3

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B6427381
CAS No.: 2549055-32-3
M. Wt: 318.5 g/mol
InChI Key: FKLNHULKLPRZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic amide derivative with a substituted phenyl group and a morpholine-containing side chain. Its structure features a propanamide backbone linked to a 4-(2-methylpropyl)phenyl moiety at the α-carbon and a 2-(morpholin-4-yl)ethyl group at the amide nitrogen.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)14-17-4-6-18(7-5-17)16(3)19(22)20-8-9-21-10-12-23-13-11-21/h4-7,15-16H,8-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLNHULKLPRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

The phenylpropanoic acid backbone is synthesized via Friedel-Crafts alkylation of toluene with isobutyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C for 6 hours, yielding 4-(2-methylpropyl)toluene. Subsequent oxidation of the methyl group using potassium permanganate (KMnO₄) in acidic medium generates the propanoic acid derivative.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) for alkylation; aqueous H₂SO₄ for oxidation.

  • Yield: 68–72% after purification via recrystallization.

Synthesis of 2-(Morpholin-4-yl)ethylamine

Nucleophilic Substitution

Morpholine reacts with 2-chloroethylamine hydrochloride in a 1:1 molar ratio under reflux conditions in ethanol. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl, facilitating the substitution.

Reaction Conditions:

  • Temperature: 80°C for 12 hours.

  • Yield: 85% after distillation under reduced pressure.

Amide Bond Formation

Acid Chloride Method

The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride reacts with 2-(morpholin-4-yl)ethylamine in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid chloride:amine).

  • Base: Pyridine (2 equiv) to scavenge HCl.

  • Yield: 78% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Coupling Reagent-Mediated Synthesis

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in dimethylformamide (DMF) at 25°C for 24 hours.

Reaction Conditions:

  • Molar Ratio: 1:1:1.2 (acid:EDC:HOBt).

  • Solvent: DMF.

  • Yield: 82% after recrystallization from ethanol/water.

Optimization and Side Reactions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates compared to ethers or hydrocarbons. Elevated temperatures (40–50°C) reduce reaction time but may promote racemization of the chiral center in the propanoic acid moiety.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 7.10 (d, J = 8.2 Hz, 2H, Ar-H), 3.65 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NCH₂), 2.55 (m, 6H, morpholine-NCH₂ and CH₂CH₃), 1.85 (m, 1H, CH(CH₃)₂), 1.45 (d, J = 7.0 Hz, 3H, CH₃), 0.90 (d, J = 6.6 Hz, 6H, (CH₃)₂CH).

  • LC-MS (ESI+): m/z = 201.29 [M+H]⁺, consistent with the molecular formula C₁₀H₂₁N₂O₂⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Alternative Synthetic Routes

Reductive Amination

A hypothetical route involves reductive amination of 2-[4-(2-methylpropyl)phenyl]propanal with 2-(morpholin-4-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method remains untested for this specific compound.

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin followed by on-resin amidation has been proposed for analogous amides but lacks experimental validation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring and the morpholine ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

    Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): This compound replaces the 4-(2-methylpropyl)phenyl group with a fluorinated biphenyl system and substitutes the morpholine group with a tryptamine-derived indole-ethyl chain. The fluorine atom enhances metabolic stability, while the indole moiety may confer serotonin receptor affinity.
  • N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (): This analog features a piperidine ring with a methoxymethyl substituent instead of the morpholine group. Its use as a pharmaceutical intermediate suggests utility in opioid or neuroactive drug synthesis .

Propanamide Derivatives with Sulfonyl or Heterocyclic Modifications

  • (2R)-2-[4-(2-Methylpropyl)phenyl]-N-methylsulfonylpropanamide (Reparixin) ():
    Reparixin, a methylsulfonyl derivative, inhibits CXCR1/2 chemokine receptors. The sulfonyl group increases electrophilicity, enhancing covalent interactions with target proteins. Its stereochemistry (R-configuration) is critical for activity, contrasting with the racemic mixtures of other propanamides .

  • N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide derivatives (): These compounds incorporate a trifluoromethyl-thiazole group, improving metabolic resistance and lipophilicity. For example, (2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide exhibits CXCR2 antagonism (IC₅₀ = 49 ± 10 nM), demonstrating the impact of sulfonamide and heterocyclic substituents on potency .

Fluorinated and Isomeric Variants

  • p-Fluoro-isobutyrylfentanyl ():
    A fluorinated fentanyl analog with a propanamide core, this compound highlights the pharmacological risks of structural modifications. The para-fluorophenyl group increases μ-opioid receptor affinity, while isomeric variations (ortho/meta-fluoro) complicate analytical identification. Such analogs underscore the importance of regiochemistry in bioactivity and legal classification .

Table 1: Key Properties of Selected Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
Target Compound C₂₀H₃₀N₂O₂ 330.47 Morpholin-4-yl, 2-methylpropyl N/A High solubility in polar solvents
N-(2-(1H-indol-3-yl)ethyl) analog C₂₅H₂₃FN₂O 410.46 Fluoro-biphenyl, indole-ethyl N/A Enhanced metabolic stability
Reparixin C₁₅H₂₁NO₃S 295.39 Methylsulfonyl, R-configuration 266359-83-5 CXCR1/2 inhibition (IC₅₀ ~50 nM)
N-[4-(Methoxymethyl)piperidinyl] analog C₁₆H₂₄N₂O₂ 276.37 Methoxymethyl-piperidine 61086-18-8 Opioid intermediate

Pharmacological and Regulatory Considerations

  • Activity: Morpholine-containing propanamides (e.g., the target compound) may exhibit CNS penetration due to the morpholine group’s ability to mimic endogenous amines. This contrasts with sulfonamide derivatives (e.g., Reparixin), which target peripheral chemokine receptors.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups) and the isobutylphenyl moiety (δ 1.2–1.4 ppm for methyl groups) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 387.2) .

Advanced Consideration
Employ chiral chromatography to resolve enantiomers if stereocenters are present. Quantify impurities (e.g., des-methyl analogs) via LC-MS/MS with a detection limit <0.1% .

What in vitro models are suitable for evaluating the compound’s enzyme inhibition potential, and how can contradictory data from different assays be reconciled?

Q. Basic Research Focus

  • Enzyme Assays : Use fluorogenic substrates in COX-2 or CYP3A4 inhibition assays. For example, measure IC₅₀ values using recombinant enzymes and compare with positive controls (e.g., ibuprofen for COX-2) .
  • Cell-Based Models : Test cytotoxicity in RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α suppression .

Advanced Consideration
Resolve discrepancies (e.g., varying IC₅₀ in different assay formats) by standardizing substrate concentrations and pre-incubation times. Validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics .

How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for observed biological activities?

Q. Basic Research Focus

  • Core Modifications : Synthesize analogs lacking the morpholine group or isobutylphenyl moiety to assess their roles in activity .
  • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds between the morpholine oxygen and Arg120 in COX-2) .

Advanced Consideration
Apply machine learning models trained on bioactivity data (e.g., pIC₅₀ values) to predict novel derivatives. Validate predictions with high-throughput screening .

What strategies mitigate solubility challenges in pharmacological testing of this compound?

Q. Basic Research Focus

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt Formation : Convert the free base to a hydrochloride salt via acid titration .

Advanced Consideration
Develop nanocrystal formulations using wet milling to improve bioavailability. Characterize particle size distribution via dynamic light scattering (DLS) .

How do impurities or metabolites of this compound affect pharmacological assessments, and what methods are used to detect them?

Q. Basic Research Focus

  • Impurity Profiling : Monitor synthetic byproducts (e.g., des-ethyl morpholine analogs) using HPLC with diode array detection .
  • Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Advanced Consideration
Use stable isotope-labeled internal standards (e.g., ¹³C-labeled parent compound) to quantify trace metabolites in plasma samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.